molecular formula C16H20O6 B1151817 Isomexoticin CAS No. 88585-86-8

Isomexoticin

Cat. No.: B1151817
CAS No.: 88585-86-8
M. Wt: 308.33 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Isomexoticin is a natural product derived from the herbs of Murraya exotica L . It is a type of coumarin with a molecular formula of C16H20O6 .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 308.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Safety and Hazards

The safety data sheet for Isomexoticin suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJUTNJQMKKCK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is isomexoticin and where is it found?

A1: this compound, also known as (-) 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl) coumarin, is a natural coumarin compound. It was first isolated from the leaves of the Murraya paniculata (L.) Jack plant, also known as the orange jasmine, which belongs to the Rutaceae family []. This plant is native to Southeast Asia and is known for its fragrant flowers and medicinal properties.

Q2: What other coumarins were found alongside this compound in this study?

A2: The study identified a total of six coumarins from Murraya paniculata leaves []. In addition to this compound, the researchers isolated two new coumarins they named murpanidin and murpanicin. They also found three known coumarins: murragatin, murralongin, and 5,7-dimethoxy-8-(3-methyl-2-keto-butyl) coumarin. Interestingly, this was the first report of the latter compound being isolated from Murraya paniculata.

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